molecular formula C27H25NO4 B6146784 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid CAS No. 2384945-92-8

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid

Cat. No. B6146784
CAS RN: 2384945-92-8
M. Wt: 427.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid, also known as Fmoc-Phe-Pip-COOH, is a synthetic compound used in organic synthesis, particularly peptide synthesis. It is a derivative of piperidine, a cyclic amine, and contains a fluorinated phenyl group. Fmoc-Phe-Pip-COOH is a valuable tool for peptide synthesis due to its ability to increase the yield and purity of peptides.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH has a wide range of applications in scientific research. It is used in peptide synthesis for the production of peptides with high yield and purity. It is also used in the synthesis of peptide-based drugs, such as antibiotics and antineoplastic agents. Additionally, it is used in the synthesis of peptide hormones and enzymes, as well as in the synthesis of peptide vaccines.

Mechanism of Action

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH acts as a protecting group for peptides during peptide synthesis. It is able to form an amide bond with the amino acid residues of the peptide, thus preventing them from undergoing unwanted reactions. Additionally, it is able to form a hydrophobic environment around the peptide, thus protecting it from degradation.
Biochemical and Physiological Effects
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH has been shown to have no significant biochemical or physiological effects on cells or organisms. However, it has been shown to have a protective effect on peptides, thus preventing them from undergoing unwanted reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH in peptide synthesis is its ability to increase the yield and purity of peptides. Additionally, it is relatively easy to synthesize, and can be used in a variety of peptide synthesis methods. The main limitation of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH is that it is not as stable as other protecting groups, and can be easily hydrolyzed.

Future Directions

Future research on 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH could focus on the development of more efficient and stable methods for its synthesis. Additionally, research could be conducted to explore the potential applications of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH in other areas of organic synthesis, such as the synthesis of small molecules. Finally, research could be conducted to explore the potential of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH as an alternative to other protecting groups in peptide synthesis.

Synthesis Methods

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid-COOH is typically synthesized through a three-step process. The first step involves the formation of an amide bond between Fmoc-Phe-OH and ethyl chloroformate, followed by the addition of a base to the reaction mixture. The second step involves the addition of a piperidine moiety to the reaction mixture, followed by the addition of a base. The third and final step involves the addition of a carboxylic acid moiety to the reaction mixture, followed by the addition of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid' involves the protection of the amine group of piperidine, followed by the introduction of the fluorenyl group and the carboxylic acid group. The final step involves the deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "Piperidine", "9H-Fluorene-9-methanol", "Phosphorus oxychloride", "Phenylacetic acid", "Diisopropylethylamine", "N,N-Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of piperidine amine group with fluorenylmethoxycarbonyl chloride in the presence of diisopropylethylamine and N,N-dimethylformamide", "Introduction of fluorenyl group by reacting fluorenylmethoxycarbonyl-protected piperidine with 9H-fluorene-9-methanol in the presence of phosphorus oxychloride and N,N-dimethylformamide", "Introduction of carboxylic acid group by reacting the fluorenyl-protected piperidine with phenylacetic acid in the presence of diisopropylethylamine and N,N-dimethylformamide", "Deprotection of amine group and carboxylic acid group by treating the compound with hydrochloric acid and sodium hydroxide, respectively", "Isolation of the final product by extraction with ethyl acetate and recrystallization from methanol" ] }

CAS RN

2384945-92-8

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-2-carboxylic acid

Molecular Formula

C27H25NO4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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